3-Trimethylsilylpropanoyl chloride

Vue d'ensemble

Description

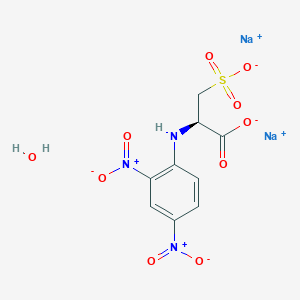

3-Trimethylsilylpropanoyl chloride is a chemical compound that is widely used in scientific research. It is a derivative of propanoic acid and is commonly used in organic synthesis. The compound is a colorless liquid that is highly reactive and can be dangerous if not handled properly. In

Mécanisme D'action

The mechanism of action of 3-Trimethylsilylpropanoyl chloride involves the reaction of the compound with a nucleophile such as an alcohol, amine, or carboxylic acid. The reaction results in the formation of an ester, amide, or ketone depending on the nature of the nucleophile. The compound is highly reactive and can react with a wide range of nucleophiles.

Effets Biochimiques Et Physiologiques

There is limited information available on the biochemical and physiological effects of 3-Trimethylsilylpropanoyl chloride. However, it is known that the compound is highly reactive and can cause skin irritation and respiratory problems if not handled properly. It is also toxic if ingested or inhaled and can cause serious health problems.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-Trimethylsilylpropanoyl chloride in lab experiments are its high reactivity and versatility. The compound can be used in a wide range of reactions and is highly useful in organic synthesis. The limitations of using the compound are its toxicity and the need for careful handling. The compound is highly reactive and can be dangerous if not handled properly.

Orientations Futures

There are several future directions for the use of 3-Trimethylsilylpropanoyl chloride in scientific research. One direction is the development of new synthetic methods using the compound as a reagent. Another direction is the use of the compound in the synthesis of new chiral building blocks and natural products. The compound can also be used in the preparation of new materials with unique properties. Overall, 3-Trimethylsilylpropanoyl chloride is a highly useful compound in scientific research and has many potential applications in the future.

Applications De Recherche Scientifique

3-Trimethylsilylpropanoyl chloride is widely used in scientific research as a reagent for organic synthesis. It is used in the synthesis of a variety of compounds such as esters, amides, and ketones. The compound is also used in the preparation of chiral building blocks and in the synthesis of natural products. It is a versatile reagent that can be used in a wide range of reactions and is highly useful in organic chemistry.

Propriétés

Numéro CAS |

18187-31-0 |

|---|---|

Nom du produit |

3-Trimethylsilylpropanoyl chloride |

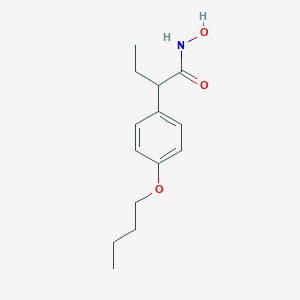

Formule moléculaire |

C6H13ClOSi |

Poids moléculaire |

164.7 g/mol |

Nom IUPAC |

3-trimethylsilylpropanoyl chloride |

InChI |

InChI=1S/C6H13ClOSi/c1-9(2,3)5-4-6(7)8/h4-5H2,1-3H3 |

Clé InChI |

JOLXPNFNBVPESL-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)CCC(=O)Cl |

SMILES canonique |

C[Si](C)(C)CCC(=O)Cl |

Synonymes |

3-(Trimethylsilyl)propanoyl chloride |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

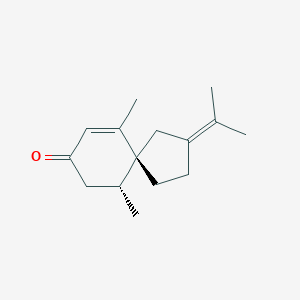

![4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one](/img/structure/B95142.png)

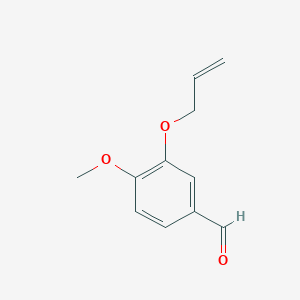

![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)